Bromotopsentin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112515-44-3 |
|---|---|
Molecular Formula |
C20H13BrN4O2 |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(6-hydroxy-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C20H13BrN4O2/c21-10-1-3-12-14(7-22-16(12)5-10)18-9-24-20(25-18)19(27)15-8-23-17-6-11(26)2-4-13(15)17/h1-9,22-23,26H,(H,24,25) |
InChI Key |
YHGQVXFIJGWOFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Other CAS No. |
112515-44-3 |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Bromotopsentin
Isolation from Marine Sponge Genera (e.g., Spongosorites, Topsentia)
Bromotopsentin and its analogs have been primarily isolated from marine sponges, particularly those belonging to the genera Spongosorites and Topsentia. The initial discovery of this compound, along with topsentin (B55745) and deoxytopsentin, was from the Mediterranean sponge Topsentia genitrix. rsc.orgresearchgate.netmdpi.com Subsequent research has led to the isolation of these and related compounds from various other sponge species.
For instance, a deep-water Spongosorites sp. collected off the southern coast of Australia yielded a new brominated bis(indole) alkaloid, isothis compound. researchgate.net Another study on a Korean Spongosorites sp. sponge resulted in the isolation of several known topsentin-class alkaloids, including this compound. mdpi.comnih.gov The Northeastern Atlantic sponge Spongosorites calcicola has also been identified as a source of this compound. nih.gov Furthermore, this compound has been isolated from Caribbean deep-sea sponges of the Halichondriidae family. ebi.ac.uk
The following table summarizes the isolation of this compound and related compounds from different sponge species.
| Sponge Species | Compound(s) Isolated | Reference(s) |
| Topsentia genitrix | This compound, Topsentin, Deoxytopsentin | rsc.orgresearchgate.netmdpi.com |
| Spongosorites sp. (deep-water, Australia) | Isothis compound | researchgate.net |
| Spongosorites sp. (Korea) | This compound and other topsentin-class alkaloids | mdpi.comnih.gov |
| Spongosorites calcicola | This compound, Bromodeoxytopsentin (B1203513), (-)-Spongotine A | nih.gov |
| Caribbean deep-sea sponges (Halichondriidae family) | This compound | ebi.ac.uk |
| Topsentia pachastrelloides | Spongotine and topsentin class alkaloids | ebi.ac.uk |
Geographical Distribution of Producing Organisms
The sponges that produce this compound and related alkaloids are found in diverse marine environments across the globe. The genus Topsentia has a cosmopolitan distribution, inhabiting tropical, subtropical, and temperate regions of all major oceans. wikipedia.orgnaturalis.nl Specific species like Topsentia aqabaensis have been identified in the Red Sea. researchgate.net The genus Spongosorites is also widely distributed, with species found in various locations, including the North Atlantic Ocean. marinespecies.org For example, Spongosorites calcicola has been recorded off the coasts of Northern Ireland, the Republic of Ireland, and western Scotland. habitas.org.uk Other species have been found in the Indian Ocean, including at the Walters Shoal Seamount. ifremer.fr
Ecological Context of Brominated Metabolite Production
Marine sponges, being sessile organisms, have evolved to produce a vast array of secondary metabolites as a chemical defense mechanism. mdpi.com These compounds play a crucial role in their survival by deterring predators, preventing fouling by other organisms, and competing for space. diva-portal.orgresearchgate.net Brominated compounds, such as this compound, are a significant class of these defensive chemicals. mdpi.com The production of these metabolites is thought to be a key reason for the ecological success of certain sponge species in benthic communities. mdpi.com For example, the presence of bioactive compounds can protect sponges from predation by fish and inhibit the growth of pathogenic microorganisms. diva-portal.orgmdpi.com
Proposed Biosynthetic Routes to this compound
The biosynthesis of complex marine natural products like this compound is a field of ongoing research. While the complete biosynthetic pathway has not been fully elucidated, several hypotheses have been put forward based on the structures of co-isolated compounds and general biochemical principles.
Enzymatic Catalysis in this compound Formation
The formation of this compound from its precursors is undoubtedly an enzyme-catalyzed process. Enzymes, as biological catalysts, accelerate the rate of chemical reactions by lowering the activation energy. slideshare.netcreative-enzymes.combgc.ac.in This is achieved through the specific binding of substrates to the enzyme's active site, where the chemical transformation occurs. creative-enzymes.combgc.ac.in In the biosynthesis of this compound, specific enzymes would be responsible for key steps such as the bromination of an indole (B1671886) precursor and the formation of the central imidazole (B134444) ring. The high specificity of enzymes ensures the precise construction of the complex molecular architecture of this compound. creative-enzymes.com
Identification of Precursor Molecules
The structure of this compound suggests that it is derived from amino acid precursors, likely tryptophan. The bis-indole structure points to the involvement of two tryptophan units. The isolation of simpler, related mono-indole derivatives alongside bis-indole alkaloids from sponges supports this hypothesis. For instance, from a Spongosorites sp., researchers isolated not only this compound but also mono-indole derivatives like 2-(1H-indol-3-yl)-2-oxoacetate methyl ester and 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate methyl ester, which are considered potential biosynthetic precursors. mdpi.com The biosynthesis is thought to proceed from simple amino acids to monomeric and then dimeric structures. researchgate.net
Genetic and Molecular Basis of Biosynthesis
The genetic and molecular basis for the biosynthesis of this compound is not yet fully understood. Identifying the specific genes and the enzymes they encode is a significant challenge in marine natural product research. It is hypothesized that the biosynthetic machinery may involve a suite of enzymes, including halogenases for the bromination step and various synthases and tailoring enzymes for the assembly of the final molecule. There is increasing evidence that symbiotic microorganisms residing within the sponge may be the true producers of many of these complex metabolites. However, determining whether the sponge itself or its microbial symbionts are responsible for producing this compound requires further investigation, potentially through metagenomic analysis of the sponge holobiont to identify the biosynthetic gene clusters. scispace.com
Chemical Synthesis and Structural Modifications of Bromotopsentin Analogues
Strategies for the Total Synthesis of Bromotopsentin and Related Bisindole Alkaloids
The total synthesis of this compound and its relatives, such as the nortopsentins, involves the construction of a central heterocyclic core, typically an imidazole (B134444) or a related structure, flanked by two indole (B1671886) units. Key strategies focus on the efficient and controlled assembly of this characteristic 2,4-bis(indolyl)imidazole scaffold.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful methods for forming carbon-carbon bonds. nih.gov In the context of bisindole alkaloids, these reactions are particularly valuable for forging the critical linkages between the indole moieties and the central heterocyclic ring. nih.govunistra.fr A prominent strategy involves the palladium-catalyzed cross-coupling of an organometallic indole species with a pre-formed heterocyclic core. For instance, the synthesis of nortopsentins has been achieved using the coupling of 3-indolylboronic acids with a suitable imidazole partner. semanticscholar.orgmolaid.com This approach benefits from the commercial availability of various substituted indoles and the well-established protocols for Suzuki-Miyaura coupling, allowing for the convergent assembly of the final structure. unistra.fr
Condensation-cyclization reactions represent a classical yet highly effective strategy for building the heterocyclic core of this compound and related alkaloids. These methods typically involve the reaction of two or more smaller fragments that come together to form the central ring in a sequential or one-pot process.
One notable approach involved the synthesis of topsentin (B55745) and spongotine natural products through a key cyclization between a keto-thioimidate fragment and an indolic diamine fragment. nih.gov Another strategy for synthesizing nortopsentins B and D utilized a thermal condensation-cyclization method. nih.gov A highly convergent total synthesis of nortopsentin D was accomplished via a late-stage Pinacol-like rearrangement. researchgate.net This synthesis constructed the complex tri-substituted imidazolinone core by first condensing an alkyne fragment with an amidine fragment, which were both derived from 6-bromo-1H-indole. researchgate.net The resulting intermediate then underwent the key rearrangement to furnish the desired scaffold. researchgate.net Other methods include the dimerization and condensation of two equivalents of an indole-derived keto-aldehyde intermediate to form the symmetrical core of certain bisindole alkaloids. nih.gov
A significant hurdle in the synthesis of this compound and its analogues is achieving precise control over regioselectivity and stereoselectivity. masterorganicchemistry.com Regioselectivity—the preferential reaction at one position over other possible positions—is a major concern. chemistrydocs.com The indole nucleus has multiple reactive sites, and directing a reaction to the correct carbon atom (typically C2 or C3) while avoiding unwanted side reactions on the benzene (B151609) portion of the ring or at the nitrogen atom requires carefully chosen starting materials and reaction conditions. rsc.org In dimerization-cyclization approaches, achieving the desired connectivity without forming a mixture of regioisomers can be a major issue. nih.gov
Stereoselectivity, the preferential formation of one stereoisomer over others, is also a critical challenge, particularly when synthesizing analogues with chiral centers. masterorganicchemistry.comchemistrydocs.com While this compound itself is achiral, many related natural products and synthetic analogues possess stereogenic centers. The enantioselective total synthesis of Spongotine A, for example, required a key imidazoline (B1206853) cyclization using an optically active diamine fragment to set the desired stereochemistry. nih.gov Controlling the three-dimensional arrangement of substituents is crucial, as different stereoisomers can have vastly different biological activities. nih.gov
Design and Preparation of Synthetic Analogues and Derivatives
The synthesis of analogues of this compound is a key strategy for probing structure-activity relationships (SAR) and developing new compounds with improved potency or altered biological targets. oup.com By systematically modifying different parts of the molecule, researchers can identify the structural features essential for its activity.
The central imidazole ring serves as the linker between the two indole units and is a critical component for modification. ajrconline.org Its replacement with other five-membered heterocyclic rings has been a fruitful strategy for generating novel analogues. For instance, nortopsentin analogues have been synthesized where the imidazole core is replaced by a thiazole (B1198619) ring or a pyrrole (B145914) ring. mdpi.comekb.eg Researchers have also explored replacing the imidazole with six-membered rings like pyridine (B92270) or pyrazine, or with non-cyclic linkers such as amide or α-keto-amide groups, leading to new families of bis-indolic compounds. oup.commdpi.com These changes fundamentally alter the geometry, flexibility, and electronic nature of the linker between the indole pharmacophores, leading to compounds with distinct biological profiles. mdpi.com
Introduction of Diverse Heterocyclic Spacers (e.g., pyrroles, thiazoles, oxadiazoles)
The core structure of topsentin-class alkaloids, featuring two indole units connected by a central heterocycle, has inspired extensive synthetic efforts to create analogues with modified spacers. The replacement of the natural imidazole ring with other five-membered heterocycles like pyrroles, thiazoles, and oxadiazoles (B1248032) has been a key strategy to explore new structure-activity relationships. mdpi.commdpi.comnih.gov These modifications aim to fine-tune the molecule's electronic and steric properties.
Thiazole-containing analogues have also been a major focus. mdpi.com The Hantzsch reaction is a common method employed to construct the thiazole ring for these analogues. mdpi.comkuey.net This involves reacting key intermediates like pyrrolo[2,3-b]pyridine-carbothioamides with 3-bromoacetyl-pyrrolo[2,3-b]pyridines. mdpi.com Synthetic strategies have successfully replaced the imidazole nucleus of nortopsentin with a thiazole moiety, and in some cases, one of the indole units has been substituted with an azaindole ring. mdpi.comnih.gov These thiazole analogues have shown promising antiproliferative activity against a wide array of human tumor cell lines, with some compounds exhibiting GI50 values at submicromolar levels. nih.govnih.gov
The introduction of oxadiazole rings has also been explored to generate novel topsentin analogues. researchgate.netunipa.it Specifically, 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings have been used as bioisosteres for the central imidazole. researchgate.netnih.gov For example, 2,5-bis(indolyl)-1,3,4-oxadiazoles have been designed and synthesized as nortopsentin analogues. nih.gov Research has shown that certain 1,2,4-oxadiazole topsentin analogues exhibit antiproliferative activity against cancer cells. acs.org The synthesis of these compounds can be achieved via multiple routes, including the conversion of a glycosyl-cyanide into an amidoxime, which then undergoes ring closure to form the 1,2,4-oxadiazole ring. nih.gov
| Heterocyclic Spacer | Analogue Class | Key Research Finding | Reference |
|---|---|---|---|
| Pyrrole | 2,5-bis(3′-indolyl)pyrroles | Exhibited concentration-dependent antitumor activity towards a panel of 42 human tumor cell lines. nih.gov | nih.gov |
| Thiazole | Thiazolyl-bis-pyrrolo[2,3-b]pyridines | Inhibited the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. mdpi.com | mdpi.com |
| Thiazole | 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl)-1H-7-azaindoles | Showed good antiproliferative activity against the NCI full panel of human cancer cell lines. mdpi.com | mdpi.com |
| 1,3,4-Oxadiazole | 2,5-bis(indolyl)-1,3,4-oxadiazoles | Compound 29 showed significant cytotoxicity against the lung cancer cell line A549 with an IC50 value of 3.3 ± 0.85 µM. nih.gov | nih.gov |
| 1,2,4-Oxadiazole | (1-methyl-1H-indol-3-yl)[3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]methanones | Synthesized as new biologically active topsentin analogues. unipa.it | unipa.it |
Semisynthetic Approaches from Natural Precursors
Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for chemical modifications. ebi.ac.ukchemeurope.com This approach is particularly valuable when a natural product is structurally complex, making its total synthesis costly or inefficient. chemeurope.com For many marine alkaloids, the small quantities that can be isolated from their natural sources make total synthesis a more common route for producing larger amounts for study. nih.govnih.gov
In the context of this compound and its analogues, fully semisynthetic routes starting from a simple natural precursor are not widely documented. However, chemical modifications of the isolated natural alkaloids, which can be considered a form of semisynthesis, have been performed. For instance, the structural relationship between this compound and topsentin was confirmed through the catalytic debromination of this compound, a process that converts it into topsentin. researchgate.net
Furthermore, semisynthetic modifications have been applied to related compounds like nortopsentin. researchgate.net Researchers have created tri- and tetramethylated derivatives of nortopsentin B. These semisynthetic derivatives showed a significant enhancement in biological activity against P388 murine leukemia cells when compared to their natural, unmethylated parent compound. researchgate.net While the large-scale production of complex drugs like the anticancer agent Ecteinascidin 743 (Trabectedin) relies on a semisynthetic process starting from the natural antibiotic cyanosafracin B, a similar dedicated semisynthetic pathway for this compound from a readily available precursor has not been established. nih.gov The primary methods for generating this compound and its complex analogues remain total synthesis or direct isolation from marine sponges like Topsentia genitrix and Spongosorites sp. researchgate.netnih.gov
Biological Activities and Mechanistic Elucidation in Vitro Studies
Antineoplastic and Cytotoxic Activities in Cellular Models
Bromotopsentin, a natural compound isolated from marine sponges, has shown notable antineoplastic and cytotoxic effects across a range of human cancer cell lines. Its ability to suppress cancer cell growth is a focal point of ongoing research.
This compound, also known as topsentin (B55745) B2, has demonstrated potent inhibitory activity against the proliferation of several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for various cell lines, highlighting its broad-spectrum cytotoxic potential.
Specifically, this compound exhibited an IC50 of 6.3 µg/mL against non-small cell lung cancer (NSCLC-N6) cells and a more potent 1.7 µM against HeLa cervical cancer cells. nih.gov Further studies have reported its cytotoxicity against P388 murine leukemia cells with an IC50 of 7.0 µg/mL. nih.gov The compound also showed moderate activity against adenocarcinoma (AGS) and lymphocytic leukemia (L1210) cell lines, with IC50 values ranging from 1.1 to 7.4 µg/mL. nih.gov Additionally, moderate anti-proliferative activity was observed in breast cancer (BC) cells. nih.gov
While direct studies on this compound's effect on the cell cycle are limited, research on closely related bis-indole alkaloids provides strong indications of its likely mechanism. Studies on nortopsentin analogs, which share a similar structural core, have shown that these compounds can induce cell accumulation in the G0-G1 phase. nih.gov Furthermore, other related compounds have been observed to restrict living cells to the G2/M phase of the cell cycle. nih.gov This suggests that this compound may exert its antiproliferative effects by interfering with the normal progression of the cell cycle, potentially leading to a halt at the G2/M checkpoint, a critical control point before mitosis.
The cytotoxic effects of this compound are believed to be mediated, at least in part, through the induction of apoptosis, or programmed cell death. Mechanistic studies of analogous compounds have revealed classic hallmarks of apoptosis. For instance, the anti-proliferative mechanism of some topsentin derivatives is associated with the externalization of phosphatidylserine (B164497) on the cell membrane, a key early indicator of apoptosis. nih.gov This process signals for the engulfment of the dying cell by phagocytes.
Further evidence for apoptosis induction by related compounds includes observed mitochondrial dysfunction, chromatin condensation, and membrane blebbing. nih.gov These events are characteristic of the apoptotic cascade, which ultimately leads to the dismantling of the cell in a controlled manner, preventing the inflammation associated with other forms of cell death.
The regulation of the cell cycle is orchestrated by a family of enzymes known as cyclin-dependent kinases (CDKs). The activity of these kinases is crucial for the transition between different phases of the cell cycle. Some derivatives of topsentin have been found to significantly inhibit the activity of CDK1, a key regulator of the G2/M transition. nih.gov This inhibition provides a plausible molecular basis for the observed G2/M phase arrest induced by related compounds and suggests a similar mechanism may be at play for this compound. The precise interactions of this compound with other key regulatory enzymes such as Glycogen Synthase Kinase 3 beta (GSK3β) and protein phosphatases 1 and 2A (PP1/PP2A) remain an area for future investigation.
Currently, there is a lack of specific research data on the in vitro synergistic effects of this compound when combined with established antineoplastic agents. Such studies are crucial to determine if this compound can enhance the efficacy of existing cancer therapies, potentially allowing for lower dosages and reduced side effects. Future research in this area would be valuable to ascertain the full therapeutic potential of this marine natural product in a clinical context.
Antiviral Activities in Cellular and In Silico Models
In addition to its anticancer properties, this compound has also been identified as having antiviral activity. Initial screenings have shown that this compound is effective against Herpes simplex virus, type 1 (HSV-1). However, detailed mechanistic studies elucidating the specific mode of its antiviral action are not yet available. Further in vitro and in silico investigations are required to understand how this compound interferes with the viral life cycle, whether by inhibiting viral entry, replication, or another mechanism.
Efficacy Against DNA Viruses (e.g., Herpes Simplex Virus Type 1)
Early investigations into the bioactivity of this compound identified its potential as an antiviral agent. Seminal work demonstrated that this compound exhibits activity against the DNA virus, Herpes Simplex Virus Type 1 (HSV-1). frontiersin.orgnih.gov In vitro assays confirmed that this marine alkaloid could inhibit the virus, highlighting the potential of the bis(indolyl)imidazole scaffold in antiviral research. frontiersin.orgnih.gov These initial findings established a basis for further exploration of topsentin-class compounds as inhibitors of viral replication.
Computational Predictions for Viral Targets (e.g., SARS-CoV-2 proteases)
No specific computational or in silico studies detailing the docking or binding predictions of this compound to SARS-CoV-2 proteases were identified in the reviewed scientific literature. While computational methods are widely used to screen natural products against viral targets, specific analyses for this compound in this context have not been reported in the available data.
Anti-inflammatory Activities in Cellular and Enzymatic Assays
Inhibition of Phospholipase A2 Activity
The scientific literature reviewed did not provide direct evidence of this compound acting as an inhibitor of phospholipase A2 (PLA2) activity. While PLA2 inhibition is a known anti-inflammatory mechanism, and other marine compounds have been identified as PLA2 inhibitors, studies specifically linking this compound to this enzymatic target were not found.
Regulation of Inflammatory Mediators (e.g., COX-2, miR-4485)
Research into the anti-inflammatory mechanisms of the topsentin class of alkaloids has revealed significant regulatory effects on key inflammatory mediators. Studies on the closely related parent compound, Topsentin, have demonstrated a photoprotective effect in human keratinocyte cells by modulating pathways induced by UVB radiation. nih.gov
In these cellular assays, Topsentin was found to suppress the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. nih.gov This inhibition was linked to the downregulation of upstream signaling pathways, including MAPK and AP-1. nih.gov
Furthermore, this research identified a novel UVB-induced inflammatory biomarker, microRNA-4485 (miR-4485), which was significantly inhibited by Topsentin. nih.gov The study showed that Topsentin regulates the expression of miR-4485 and its target, tumor necrosis factor alpha-induced protein 2 (TNF-α IP2), ultimately reducing the production of the pro-inflammatory cytokine TNF-α. nih.gov These findings on Topsentin suggest a potent anti-inflammatory mechanism for this class of bis-indole alkaloids, operating through the regulation of both enzymatic (COX-2) and genetic (miR-4485) inflammatory mediators.
Antimicrobial Activities in Microbiological Assays
The antimicrobial properties of the topsentin class of bis(indole) alkaloids, which includes this compound, have been evaluated in microbiological assays against a variety of pathogenic microbes. nih.govkisti.re.krnih.gov A key study investigated a series of topsentin and hamacanthin class alkaloids isolated from the marine sponge Spongosorites sp. nih.govkisti.re.krnih.gov
Interestingly, in antifungal assays against medically important pathogenic fungi, the topsentin class compounds were found to be inactive. nih.govkisti.re.krnih.gov This contrasts with the hamacanthin alkaloids, which showed potent antifungal effects. nih.govkisti.re.krnih.gov
Table 1: Summary of Antimicrobial Activity for Topsentin Class Alkaloids Data derived from studies on a mixture of topsentin class compounds.
View Data
| Microbial Group | Activity Level | Specific Findings |
| Gram-Positive Bacteria (e.g., MRSA) | Active | Deoxytopsentin showed an MIC < 12.5 µg/ml against MRSA. nih.govkisti.re.krnih.gov |
| Gram-Negative Bacteria | Weakly Active | Generally less potent compared to hamacanthin class alkaloids. |
| Fungi | Inactive | No significant inhibition of fungal growth was observed. nih.govkisti.re.krnih.gov |
Antioxidant Activities in Biochemical Assays
This compound, a bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has demonstrated significant antioxidant properties through various in vitro biochemical assays koreascience.krresearchgate.net. Its capacity to neutralize harmful free radicals has been quantified, revealing its potential as a potent antioxidant agent.
In the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, this compound showed strong activity with an IC50 value of 62 μM koreascience.krresearchgate.net. This indicates its ability to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Furthermore, this compound was also effective in scavenging superoxide (B77818) radicals, which are produced as byproducts of oxygen metabolism and can cause significant cellular damage. In the superoxide radical scavenging assay (NBT), it exhibited an IC50 value of 64 μM koreascience.krresearchgate.net. The study noted that the scavenging activity of this compound on both DPPH and superoxide radicals was stronger than that of the standard antioxidant, L-ascorbic acid koreascience.krresearchgate.net.
Table 2: Free Radical Scavenging Activity of this compound
| Assay | Radical Scavenged | IC50 (μM) |
| DPPH Assay | 1,1-diphenyl-2-picrylhydrazyl | 62 |
| NBT Assay | Superoxide Radical | 64 |
Protection Against Oxidative Damage (e.g., lipid peroxidation, DNA strand scission)
This compound, a bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has demonstrated significant antioxidant properties in various in vitro assays. koreascience.kr These studies reveal its capacity to counteract oxidative damage, specifically by inhibiting lipid peroxidation and protecting against DNA strand scission induced by hydroxyl radicals. koreascience.krresearchgate.net
Research into the antioxidant activity of this compound has shown its efficacy in mitigating the damaging effects of oxidative stress at the molecular level. koreascience.kr The compound's protective capabilities have been quantified through specific assays that measure its ability to prevent the degradation of lipids and to preserve the integrity of DNA. koreascience.krresearchgate.net
Detailed Research Findings
In vitro evaluations have established that this compound exhibits potent protective effects against oxidative damage. One study investigated its antioxidant activity through several assays, including lipid peroxidation and hydroxyl radical-induced DNA damage assays. koreascience.kr
The study found that this compound effectively inhibits lipid peroxidation. koreascience.kr Furthermore, the compound showed remarkable protective activity against DNA strand scission. koreascience.krresearchgate.net In experiments using pBR322 plasmid DNA, this compound demonstrated a significant ability to prevent DNA cleavage caused by hydroxyl radicals. koreascience.krresearchgate.net
The antioxidant capacity of this compound was also compared to L-ascorbic acid, a well-known antioxidant. The results indicated that this compound possessed stronger scavenging activity against stable free radicals and superoxide radicals than L-ascorbic acid. koreascience.kr
The following table summarizes the key findings from in vitro studies on the protective effects of this compound against oxidative damage.
| Parameter | Assay | Result | Reference |
|---|---|---|---|
| Inhibition of Lipid Peroxidation | Lipid Peroxidation Assay | Approximately 1.3 µM of this compound induced 50% inhibition. | koreascience.kr |
| Protection Against DNA Damage | Hydroxyl Radical-Induced DNA Damage Assay (pBR322 DNA) | 60 nM of this compound exhibited significant protective activity against DNA strand scission. | koreascience.krresearchgate.net |
| Free Radical Scavenging | DPPH Free Radical Scavenging Assay | IC₅₀ value of 62 µM. | koreascience.kr |
| Superoxide Radical Scavenging | NBT Assay | IC₅₀ value of 64 µM. | koreascience.kr |
| Total Antioxidant Capacity | Trolox Equivalent Antioxidant Capacity (TEAC) Assay | TEAC value of approximately 0.8. | koreascience.kr |
Structure Activity Relationship Sar Investigations of Bromotopsentin and Its Analogues
Influence of the Bromine Atom on Biological Activity
The presence and position of the bromine atom on the indole (B1671886) ring system significantly modulate the biological activity of topsentin-class alkaloids. The introduction of a bromine atom can enhance therapeutic activity and favorably influence the metabolism and duration of action of a drug. ump.edu.plump.edu.pl This is often attributed to the "heavy atom effect" and the formation of halogen bonds, which can alter intermolecular and intramolecular interactions, potentially leading to more effective drug-target binding. ump.edu.pl
However, the impact of bromination is not universally positive and can be context-dependent. For instance, some studies have indicated that the introduction of a bromine substituent can reduce cytotoxicity in certain cancer cell lines. mdpi.com In one study, the IC50 values against P388 cancer cells for topsentin (B55745), bromotopsentin, deoxytopsentin, and dihydrodeoxytopsentin were 2.0, 12.0, 4.0, and 7.0 µg/mL, respectively, suggesting that the addition of bromine in this case decreased cytotoxic activity. mdpi.com Conversely, in the hamacanthin class of bis(indole) alkaloids, the presence of bromine at specific positions was found to improve antibacterial activity against Pseudomonas aeruginosa. mdpi.com The substitution of a bromine atom in bromodeoxytopsentin (B1203513) also contributes to its potent inhibitory activity against MRSA pyruvate (B1213749) kinase. nih.gov
Contribution of the Indole and Imidazole (B134444) Ring Systems to Bioactivity
The indole and imidazole ring systems are fundamental pharmacophores that are crucial for the biological activities observed in this compound and its analogues. mdpi.comontosight.ai Indole alkaloids, in general, are known for a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties. ekb.egresearchgate.netgrowingscience.com The indole nucleus is a common feature in many therapeutic agents and natural products, highlighting its importance in medicinal chemistry. ekb.egresearchgate.net
The imidazole ring, which serves as a linker between the two indole moieties in topsentins, is also a critical contributor to their bioactivity. mdpi.comresearchgate.net Imidazole-containing compounds have demonstrated a variety of pharmacological effects, including acting as protein kinase C inhibitors and possessing antimicrobial and anticancer properties. researchgate.netgrowingscience.com The 2,4-bis(3'-indolyl)imidazole skeleton found in the related nortopsentin family is associated with significant inhibitory effects against various cancer cell lines. mdpi.com Studies on analogues where the central imidazole ring is modified or replaced have often shown a marked decrease in biological activity, underscoring the importance of this specific heterocyclic core. mdpi.com For example, the replacement of the imidazole with a pyrrole (B145914) moiety in some analogues resulted in compounds with notable antiproliferative activity, but the specific activity profile was distinct from the original topsentins. ekb.eg
Role of the Inter-Indole Linker in Efficacy and Selectivity
The nature of the linker connecting the two indole rings plays a pivotal role in determining the efficacy and selectivity of this compound and its analogues. In the topsentin family, this linker is a 2,5-disubstituted imidazole-4-one or a related imidazole structure. mdpi.commdpi.com The rigidity and specific geometry conferred by this heterocyclic linker are thought to be important for orienting the indole moieties correctly for optimal interaction with biological targets.
Variations in the linker structure have been a key focus of synthetic and SAR studies. For instance, creating analogues with different heterocyclic linkers, such as oxadiazole or pyrazine, has led to compounds with altered or sometimes enhanced biological activities. mdpi.com The substitution pattern on the imidazole ring itself is also critical. Topsentins, which are 2,4-disubstituted imidazoles, and nortopsentins, which are also 2,4-disubstituted, often exhibit different biological profiles. mdpi.com Acyclic linkers have also been explored, leading to compounds with different activity spectra, further highlighting the linker's role in defining the pharmacological properties of these bis-indole alkaloids. mdpi.com
Stereochemical Effects on Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For molecules with chiral centers, different stereoisomers can exhibit vastly different potencies and selectivities due to the stereospecific nature of drug-target interactions.
Computational Approaches for SAR Analysis (e.g., Quantitative Structure-Activity Relationships, QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the complex relationships between the chemical structure of this compound analogues and their biological activities. medcraveonline.comajrconline.org QSAR models use statistical methods to create mathematical equations that correlate molecular descriptors (physicochemical properties like lipophilicity, electronic parameters, and steric effects) with observed biological activity. medcraveonline.comrutgers.edu
These models can help to predict the activity of novel, untested compounds, thereby guiding the design and synthesis of more potent and selective analogues. ajrconline.org The process involves developing a model using a training set of compounds with known activities and then validating it with a separate test set. medcraveonline.comnih.gov For bis-indole alkaloids, QSAR studies can identify key descriptors that influence their anticancer or antimicrobial activity. nih.gov For example, a QSAR analysis might reveal that specific electronic or topological features are critical for activity, providing valuable insights for future drug development efforts. nih.gov Molecular docking studies, another computational approach, can complement QSAR by predicting how these molecules bind to their protein targets, offering a more detailed picture of the interactions at a molecular level. ajrconline.orgarabjchem.org
Analytical Methodologies for Bromotopsentin Research
Extraction and Pre-Purification Techniques for Marine Sponge Metabolites
The initial step in obtaining bromotopsentin involves the extraction of metabolites from the marine sponge matrix. This is a critical stage that influences the yield and diversity of the compounds obtained. nih.gov
Solvent extraction is a fundamental technique for isolating bioactive compounds from marine sponges. nih.gov The choice of solvent is crucial and is determined by the polarity of the target compounds. nih.gov For the extraction of bis-indole alkaloids like this compound, a variety of organic solvents are employed.
Commonly used solvents for the extraction of marine sponge metabolites include methanol (B129727), ethanol, and ethyl acetate. mdpi.comunige.ch Methanol is frequently used, sometimes in combination with dichloromethane (B109758), to extract a broad range of compounds. mdpi.comresearchgate.net For instance, a mixture of methanol and dichloromethane (1:1 v/v) has been used for the initial extraction of sponge material. mdpi.com Ethanol has also been identified as an effective solvent for extracting both polar and lipophilic compounds. nih.gov The process often involves soaking the lyophilized and powdered sponge material in the selected solvent, sometimes overnight, followed by filtration and evaporation to yield a crude extract. mdpi.comdiva-portal.org The temperature during extraction can also affect the diversity of the metabolites obtained, with lower temperatures sometimes preserving a wider range of compounds. nih.gov
A general procedure involves the following steps:
The sponge material is often freeze-dried and then ground into a powder. frontiersin.org
The powdered sponge is macerated with a suitable solvent or solvent mixture.
The resulting extract is filtered to remove solid sponge material.
The solvent is removed under reduced pressure to yield the crude extract. mdpi.com
This crude extract is a complex mixture of various metabolites and requires further fractionation. nih.gov
Following solvent extraction, the crude extract undergoes initial fractionation to separate the complex mixture into simpler fractions. One effective technique for this purpose is Centrifugal Countercurrent Chromatography (CCC). alfa-chemistry.comnih.gov
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to sample loss or deactivation. alfa-chemistry.com It relies on the differential partitioning of compounds between two immiscible liquid phases. researchgate.net This method is particularly advantageous for the preparative-scale separation of natural products due to its high sample loading capacity and the ability to achieve good separation. alfa-chemistry.comresearchgate.net
In the context of isolating this compound and related compounds, a crude extract can be subjected to CCC using specific solvent systems. For example, a solvent system composed of heptane, ethyl acetate, methanol, and water in varying ratios (e.g., 4:7:4:3 and 5:7:4:3) has been successfully used to fractionate a solid extract containing this compound. prepchem.com This initial fractionation step yields fractions enriched with specific compounds, including this compound, which can then be subjected to further purification. prepchem.com
The advantages of using CCC in the initial fractionation of marine sponge metabolites include:
No irreversible adsorption: The absence of a solid support minimizes the loss of sample. alfa-chemistry.com
High sample recovery: A significant portion of the injected sample can be recovered. nih.gov
Versatility: A wide range of solvent systems can be employed to optimize separation. nih.gov
Scalability: The method can be scaled up for preparative purposes. nih.gov
Advanced Chromatographic Separation and Purification Techniques
After initial fractionation, the enriched fractions containing this compound require further purification using more advanced chromatographic techniques. These methods provide higher resolution and are essential for obtaining pure compounds. egyankosh.ac.in
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of this compound. gilson.com It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. egyankosh.ac.in The separation is based on the differential interactions of the compounds with the stationary and mobile phases. adarshcollege.in
For the purification of this compound and its analogs, preparative HPLC is often employed. prepchem.comgoogle.com A common stationary phase used is a C18 reversed-phase column, where the separation is based on the hydrophobicity of the molecules. epo.orgnih.gov For instance, a fraction containing this compound can be purified by reversed-phase HPLC using a C18 column with an aqueous methanol eluent. epo.org In some cases, other types of columns, such as those with amino (NH2) functionalities, are used with different solvent systems like chloroform/methanol. prepchem.com The use of a detector, such as a UV detector, allows for the monitoring of the separation and the collection of fractions containing the pure compound. units.it
Reversed-Phase Liquid Chromatography (RPLC) is a widely used mode of HPLC for the purification of marine natural products. googleapis.com In RPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and methanol or acetonitrile. nih.gov This technique is highly effective for separating compounds like this compound from less polar or more polar impurities. epo.org
Medium-Pressure Liquid Chromatography (MPLC) is another valuable technique that bridges the gap between low-pressure column chromatography and high-pressure HPLC. cabidigitallibrary.org MPLC operates at moderate pressures and allows for the rapid separation of gram-to-kilogram quantities of material. cabidigitallibrary.org It is often used as an intermediate purification step. For example, after initial partitioning, an extract can be subjected to MPLC on a C18 reversed-phase column to yield fractions that are then further purified by HPLC. nih.govucf.edu MPLC offers the advantages of higher resolution and faster separation times compared to traditional column chromatography. cabidigitallibrary.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of purification. adarshcollege.inlongdom.org It involves spotting a sample onto a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier such as a glass plate. umich.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their differential affinity for the stationary and mobile phases. umich.edubjbms.org
In this compound research, TLC is used to:
Analyze fractions: Fractions collected from column chromatography or MPLC can be quickly analyzed by TLC to determine which ones contain the desired compound. core.ac.uksemanticscholar.org
Monitor reaction progress: During synthetic studies of this compound analogs, TLC can be used to monitor the progress of chemical reactions. libretexts.org
Optimize separation conditions: Different solvent systems can be tested on TLC plates to find the optimal conditions for separation by column chromatography or HPLC. libretexts.org
The separated spots on a TLC plate can be visualized under UV light, as compounds like this compound often contain a UV-absorbing chromophore. umich.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify compounds. umich.edu
Bioactivity-Guided Fractionation Approaches
The isolation of this compound from its natural source, typically a marine sponge, is often a complex process due to the presence of numerous other compounds. mdpi.com Bioactivity-guided fractionation is a powerful strategy employed to isolate the desired active compound. researchgate.netresearchgate.netwisdomlib.org
This process involves:
Extraction: The initial step is to create a crude extract from the sponge using organic solvents like methanol or ethyl acetate. mdpi.com
Fractionation: The crude extract is then separated into simpler fractions using chromatographic techniques, such as column chromatography. mdpi.com
Bioassay: Each fraction is tested for a specific biological activity (e.g., antibacterial, cytotoxic). mdpi.com
Iterative Purification: The most active fractions are selected for further separation and purification through repeated rounds of chromatography. This process is continued until a pure, bioactive compound—in this case, this compound—is isolated. mdpi.com
This targeted approach ensures that the purification efforts are focused on the compounds with the desired biological properties, making the discovery and isolation of novel natural products like this compound more efficient. researchgate.net
Future Perspectives and Emerging Research Avenues for Bromotopsentin
Refinements in Synthetic Methodologies for Scalability and Efficiency
The complex structure of Bromotopsentin, a member of the topsentin (B55745) family of alkaloids, presents considerable challenges for chemical synthesis. ontosight.aimdpi.com While total syntheses of topsentins have been achieved, a primary focus for future research is the development of more efficient and scalable synthetic routes. ontosight.ainih.gov The ability to produce this compound and its analogues in larger quantities is essential for comprehensive biological testing and potential preclinical development. ontosight.ai
Identification of Novel Molecular Targets and Signaling Pathways
Initial studies have revealed that this compound and its parent compound, topsentin, exert their biological effects by interacting with multiple cellular targets. One of the key areas of ongoing research is the precise identification of these molecular targets and the elucidation of the signaling pathways they modulate. ontosight.ai
Compounds from the topsentin family have been shown to possess antitumor activity by inhibiting DNA and RNA synthesis. mdpi.com More specifically, research has pointed to the inhibition of key enzymes involved in cell proliferation and survival. For example, bromodeoxytopsentin (B1203513) is a potent inhibitor of pyruvate (B1213749) kinase in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, studies on related bis-indole alkaloids demonstrate inhibition of various protein kinases, which are crucial regulators of cell signaling. ontosight.ai
Future research will likely focus on identifying other specific kinase targets. The vascular endothelial growth factor (VEGF) pathway and its associated signaling cascades, such as PI3K/AKT/mTOR and MAPKs (p38, ERK, JNK), are critical in angiogenesis and are known to be modulated by similar bis-indole alkaloids. mdpi.comnih.gov For instance, topsentin has been found to suppress UVB-induced COX-2 expression by downregulating the MAPK and AP-1 signaling pathways in human keratinocytes. mdpi.com A deeper understanding of how this compound interacts with these and other pathways could reveal novel mechanisms for its anticancer and anti-inflammatory effects. mdpi.comresearchgate.net
Exploration of Polypharmacological Effects
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized characteristic of effective therapeutic agents, particularly in complex diseases like cancer. This compound and its analogues exhibit a broad spectrum of biological activities, suggesting a polypharmacological mode of action. researchgate.net The compound has demonstrated antibacterial, antiviral, and antitumor properties. researchgate.netmdpi.comresearchgate.net
Development of this compound-Inspired Agrochemicals
The development of new agrochemicals is increasingly turning towards natural products as a source of novel structures and modes of action. www.csiro.au While the direct application of this compound in agriculture has not been extensively reported, its potent biological activity makes it and its analogues interesting lead compounds for the development of new, sustainable agrochemicals. nesfircroft.comnih.gov The global agrochemical industry faces challenges from increasing regulatory pressures and the development of pest resistance, driving the need for innovative solutions. nih.gov
Natural products have historically provided the foundation for many pesticides. www.csiro.au The structural framework of this compound could be adapted to design molecules with specific activity against agricultural pests or pathogens. Given that pests and weeds pose a significant economic burden and threat to food security, there is a constant demand for new control methods. www.csiro.au The development of bio-based agrochemicals is a growing market trend, driven by consumer demand for sustainable farming and stricter environmental regulations. nesfircroft.com Future research could involve screening this compound and its synthetic derivatives for herbicidal, insecticidal, or fungicidal properties, potentially leading to a new class of nature-inspired crop protection agents. deloitte.com
Integration of Omics Technologies for Comprehensive Biological Understanding
To fully comprehend the complex biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for achieving a holistic understanding. nih.gov These technologies generate vast amounts of data that can reveal the global impact of a compound on a biological system, from changes in gene expression to alterations in protein and metabolite levels. nih.goviscbsc.org
A study on the related compound topsentin has already demonstrated the power of this approach by using a microarray (a transcriptomics tool) to identify a specific microRNA, miR-4485, as being regulated by the compound in response to UVB radiation. mdpi.comresearchgate.net Applying a multi-omics strategy to this compound could uncover the full network of genes, proteins, and metabolic pathways it influences. iscbsc.orgresearchgate.net This comprehensive view can help in identifying novel molecular targets, understanding its polypharmacological effects, predicting potential off-target effects, and discovering new biomarkers for its activity. nih.govstanford.edu Such an integrated approach is becoming essential for modern drug discovery and will be pivotal in delineating the complete mechanism of action of this compound. stanford.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
